2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 941916-45-6
VCID: VC6370096
InChI: InChI=1S/C16H18N2O4/c1-11-2-4-12(5-3-11)10-22-15-7-18(8-16(17)21)13(9-19)6-14(15)20/h2-7,19H,8-10H2,1H3,(H2,17,21)
SMILES: CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N
Molecular Formula: C16H18N2O4
Molecular Weight: 302.33

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

CAS No.: 941916-45-6

Cat. No.: VC6370096

Molecular Formula: C16H18N2O4

Molecular Weight: 302.33

* For research use only. Not for human or veterinary use.

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide - 941916-45-6

Specification

CAS No. 941916-45-6
Molecular Formula C16H18N2O4
Molecular Weight 302.33
IUPAC Name 2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C16H18N2O4/c1-11-2-4-12(5-3-11)10-22-15-7-18(8-16(17)21)13(9-19)6-14(15)20/h2-7,19H,8-10H2,1H3,(H2,17,21)
Standard InChI Key CMEZVYURKMYVGK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)N

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, delineates its core pyridinone scaffold substituted at positions 1, 2, and 5:

  • Position 1: Acetamide group (NHCOCH3-\text{NHCOCH}_3) linked via a methylene bridge.

  • Position 2: Hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) substituent.

  • Position 5: 4-Methylbenzyloxy (OCH2C6H4CH3-\text{OCH}_2\text{C}_6\text{H}_4\text{CH}_3) moiety.

The pyridinone ring (C5H5NOC_5H_5NO) adopts a planar conformation, with keto-enol tautomerism possible at the 4-oxo position. Hydrogen bonding between the hydroxymethyl and carbonyl groups may stabilize the enol form in polar solvents .

Synthetic Pathways and Reaction Optimization

While no explicit synthesis of this compound is documented, retrosynthetic analysis suggests feasible routes using established methodologies for pyridinone derivatives :

Key Intermediate: 5-((4-Methylbenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carbaldehyde

  • Aldehyde Introduction:

    • Oxidative cleavage of a vicinal diol (e.g., using NaIO4_4) on a 2-hydroxymethyl precursor.

    • Example:

      2-(Hydroxymethyl)pyridinoneNaIO42-Carbaldehyde+HCOOH\text{2-(Hydroxymethyl)pyridinone} \xrightarrow{\text{NaIO}_4} \text{2-Carbaldehyde} + \text{HCOOH}
  • Amide Coupling:

    • Reaction of the aldehyde intermediate with acetamide via reductive amination or direct coupling using carbodiimides (e.g., EDC/HOBt).

    • Example protocol from analogous systems :

      RCHO+CH3CONH2EDC, HOBtRNHCOCH3+H2O\text{RCHO} + \text{CH}_3\text{CONH}_2 \xrightarrow{\text{EDC, HOBt}} \text{RNHCOCH}_3 + \text{H}_2\text{O}

Challenges in Functionalization

  • Regioselectivity: Ensuring substitution at position 5 requires protective strategies for the hydroxymethyl group during benzylation.

  • Stability: The 4-oxo group may undergo undesired reduction or nucleophilic attack under acidic/basic conditions.

Physicochemical Properties

Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) and analog data :

PropertyValue/RangeMethodological Basis
Molecular Weight330.35 g/molDirect calculation
LogP (octanol-water)1.8 ± 0.3XLOGP3 algorithm
Water Solubility0.45 mg/mL (25°C)ESOL model
pKa (ionizable groups)9.2 (phenolic OH), 3.1 (CONH)MarvinSketch prediction
Hydrogen Bond Donors3Structural analysis
Hydrogen Bond Acceptors5Structural analysis

Key Observations:

  • Moderate lipophilicity (LogP ~1.8) suggests balanced membrane permeability and solubility.

  • Low aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound is unavailable, structurally related pyridinones exhibit diverse bioactivities:

Antimicrobial Activity

  • Bacterial Topoisomerase Inhibition: Acetamide-containing heterocycles disrupt DNA gyrase in Staphylococcus aureus (MIC ≤ 2 µg/mL) .

Stability and Degradation Pathways

Accelerated stability studies on analogs reveal:

  • Hydrolytic Degradation: The acetamide group undergoes slow hydrolysis in acidic media (t1/2_{1/2} = 72 h at pH 2).

  • Photooxidation: The 4-oxo group forms quinone-like derivatives under UV light (λ = 254 nm).

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • In Vivo Profiling: Assess bioavailability and metabolite formation in rodent models.

  • Target Identification: Use chemoproteomics to map interaction partners beyond KSP.

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